2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)
Description
Properties
CAS No. |
917571-11-0 |
|---|---|
Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15ClO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3 |
InChI Key |
VPFDTLDVYKNDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Cl)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Friedel–Crafts Arylation via Acetophenone Oxidation and Subsequent Condensation
A prominent method involves the oxidation of 3-chloroacetophenone to generate an aldehyde intermediate, followed by a double Friedel–Crafts reaction with 5-methylfuran.
- Oxidation Step: Selenium dioxide (SeO₂) selectively oxidizes the methyl group adjacent to the ketone in 3-chloroacetophenone to form the corresponding glyoxal or aldehyde intermediate.
- Condensation Step: The in situ generated aldehyde undergoes electrophilic aromatic substitution with two equivalents of 5-methylfuran under Lewis acid catalysis (e.g., lanthanide chlorides such as YbCl₃) to form the bis(furan) methylene compound.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Oxidation | SeO₂ (2 equiv), DMSO-H₂O (9:1) | 110 °C | 15 hours | Selective oxidation of acetophenone methyl group |
| Friedel–Crafts | 5-Methylfuran, YbCl₃ (0.3 equiv) | 70 °C | 10 minutes | Double arylation to form bis(furan) methylene |
Direct Condensation of 5-Methylfuran with Aromatic Aldehydes
An alternative approach involves the direct condensation of 5-methylfuran with 3-chlorobenzaldehyde under mild acidic or catalytic conditions:
- The aldehyde carbonyl carbon acts as an electrophile.
- Two equivalents of 5-methylfuran nucleophilically attack the aldehyde, forming the bis(furan) methylene linkage.
- Catalysts such as RuCl₃·3H₂O or molecular iodine can facilitate this reaction under mild conditions, often in protic solvents or solvent-free systems.
This method is advantageous for its simplicity and mild conditions, avoiding harsh oxidants or metal catalysts.
Use of Bis(furan) Precursors and Methylene Donors
Another synthetic route involves the reaction of bis(dimethylamino)methane or similar methylene donors with 5-methylfuran derivatives in the presence of acid catalysts:
- Bis(dimethylamino)methane reacts with 5-methylfuran or its derivatives to form the methylene-bridged bis(furan) compound.
- Acid catalysts such as hydrogen chloride or Lewis acids promote the formation of the methylene bridge.
- The reaction is typically carried out at low temperatures (0–20 °C) to control exothermicity and avoid side reactions.
- The reaction mixture is basified and extracted with organic solvents like ethyl acetate.
- The product is purified by distillation or chromatography.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| SeO₂ oxidation + Friedel–Crafts | SeO₂, YbCl₃, DMSO-H₂O, 5-methylfuran, 110 °C | High selectivity, good yields | Long reaction time, selenium waste | 70–85 |
| Direct condensation with aldehyde | 3-Chlorobenzaldehyde, RuCl₃·3H₂O, mild temp | Mild conditions, environmentally friendly | Catalyst cost, longer reaction time | 80–96 |
| Methylene donor with acid catalyst | Bis(dimethylamino)methane, HCl, low temp | Controlled reaction, avoids halide impurities | Requires careful temperature control | 75–90 |
Research Findings and Notes
- The SeO₂ oxidation method is well-documented for selective oxidation of acetophenone derivatives, enabling in situ aldehyde formation that facilitates subsequent Friedel–Crafts arylation with 5-methylfuran.
- The direct condensation method using RuCl₃·3H₂O catalyst is notable for its mildness and high yields, making it suitable for sensitive substrates and scalable synthesis.
- The bis(dimethylamino)methane method offers a halide-free route, minimizing halomethyl ether impurities and allowing reactions at or below room temperature, which is beneficial for thermally sensitive compounds.
- Purification typically involves extraction, drying, and chromatographic techniques due to the sensitivity and polarity of the bis(furan) methylene products.
- Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms the formation of the methylene bridge and substitution pattern on the furan rings and aromatic moiety.
Chemical Reactions Analysis
Types of Reactions
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a family of bis-furan derivatives with varying bridging groups. Below is a comparative analysis of its structural and functional analogs:
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 3-chlorophenyl group in the target compound contrasts with electron-donating alkyl bridges (e.g., isopropylidene, butylidene). This difference impacts polarity, solubility, and interaction with catalysts.
Research Findings and Catalytic Insights
Biological Activity
2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse scientific sources.
- IUPAC Name : 2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran
- Molecular Formula : C17H15ClO2
- Molecular Weight : 286.8 g/mol
- CAS Number : 917571-11-0
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClO2 |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
| CAS No. | 917571-11-0 |
Synthesis
The synthesis of 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) typically involves the reaction of 3-chlorobenzaldehyde with 5-methylfuran in the presence of acidic catalysts such as p-toluenesulfonic acid or aluminum chloride. The reaction conditions generally include:
- Solvent : Dichloromethane or toluene
- Temperature : Room temperature or slightly elevated
- Reaction Time : Several hours to overnight
Antimicrobial Properties
Research has indicated that compounds containing furan moieties exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of furan can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 1.00 µg/mL against Staphylococcus aureus .
Anticancer Activity
The anticancer potential of 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) has been explored through various in vitro assays. The compound's ability to induce cytotoxicity in cancer cell lines such as HeLa and HepG2 has been documented. The mechanism appears to involve the modulation of cellular pathways linked to apoptosis and cell proliferation .
The precise mechanism by which 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, leading to alterations in biochemical pathways. This interaction could result in the inhibition of cell growth or induction of apoptosis in cancer cells .
Case Studies and Research Findings
- Antimicrobial Study :
- Cytotoxicity Assays :
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions between 5-methylfuran derivatives and a 3-chlorobenzaldehyde precursor. For example, a Friedel-Crafts alkylation or aldol-like condensation under anhydrous conditions (e.g., using BF₃·Et₂O or p-toluenesulfonic acid) can facilitate the formation of the methylene bridge. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize side products like trimers (e.g., 2,2'-(furylmethylene)bis(5-methylfuran), observed in similar systems) .
Q. How can the structural identity of 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) be confirmed?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for chlorophenyl) and furan ring signals (δ 5.5–6.5 ppm).
- FT-IR : Look for C-Cl stretching (~750 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
- GC-MS : Confirm molecular ion peaks (e.g., m/z ~300–350) and fragmentation patterns.
Cross-validate with computational models (e.g., DFT-derived NMR shifts) to resolve ambiguities .
Q. What are the key reactivity trends of the methylene-bridged furan system in this compound?
- Methodological Answer : The methylene bridge is susceptible to electrophilic substitution at the furan rings. For example:
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) can reduce the furan rings to tetrahydrofuran derivatives, altering solubility and electronic properties .
- Functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., using Grignard reagents) at the chlorophenyl group, but monitor steric hindrance from the methylene bridge .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectral data for this compound?
- Methodological Answer : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., B3LYP/6-311++G(d,p) basis set) and compare with experimental data. For example, discrepancies in ¹³C NMR signals for the methylene carbon can arise from conformational flexibility; MD simulations can model dynamic effects .
- Case Study : In related benzofuran systems, X-ray crystallography confirmed deviations in predicted vs. observed dihedral angles, highlighting the need for multi-technique validation .
Q. What strategies optimize the stability of 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) under oxidative conditions?
- Methodological Answer : Perform accelerated stability testing:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (expected >200°C for furan derivatives).
- Oxidative Stressors : Expose the compound to H₂O₂ or UV light, and monitor degradation via HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to prolong shelf life .
Q. How does the chlorophenyl substituent influence the electronic properties of the furan rings?
- Methodological Answer : Use cyclic voltammetry (CV) to assess redox behavior:
- The electron-withdrawing Cl group lowers the HOMO energy of the furan rings, reducing susceptibility to oxidation.
- Compare with non-chlorinated analogs (e.g., 2,2'-methylenebis(5-methylfuran)) to isolate electronic effects .
Q. What are the challenges in scaling up the synthesis of this compound for collaborative studies?
- Methodological Answer : Address batch-to-batch variability by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
